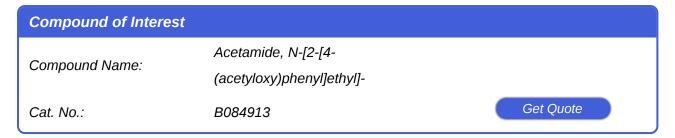


# Technical Guide: Physicochemical Properties of [4-(2-acetamidoethyl)phenyl] acetate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

[4-(2-acetamidoethyl)phenyl] acetate, also known by its synonym N,O-Diacetyltyramine, is a derivative of tyramine, a naturally occurring monoamine. This document provides a comprehensive overview of its physical and chemical properties based on available data. Due to a notable lack of experimentally determined physical constants in publicly accessible literature, this guide combines established computed data with standardized experimental protocols for the determination of key physicochemical characteristics. This information is crucial for researchers in drug discovery and development, as these properties influence a compound's behavior in biological systems and its suitability for various formulations.

# **Compound Identification and Properties**

A summary of the known and computed properties of [4-(2-acetamidoethyl)phenyl] acetate is presented in the table below. It is important to note that crucial experimental data such as melting and boiling points are not readily available in the cited literature.



Property	Value	Source
IUPAC Name	[4-(2-acetamidoethyl)phenyl] acetate	PubChem[1]
Synonyms	N,O-Diacetyltyramine, N-[2-[4- (Acetyloxy)phenyl]ethyl]acetam ide	PubChem[1]
Molecular Formula	C12H15NO3	PubChem[1]
Molecular Weight	221.25 g/mol	PubChem[1]
Appearance	White solid (for the related compound N-Acetyltyramine)	BioAustralis
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Soluble in ethanol, methanol, DMF, or DMSO (for the related compound N-Acetyltyramine)	BioAustralis
Computed XLogP3-AA	1.3	PubChem[1]
Computed Hydrogen Bond Donor Count	1	PubChem
Computed Hydrogen Bond Acceptor Count	3	PubChem
Computed Rotatable Bond Count	5	PubChem

# **Experimental Protocols**

The following sections detail standardized laboratory procedures for determining the key physical properties of a solid organic compound like [4-(2-acetamidoethyl)phenyl] acetate.

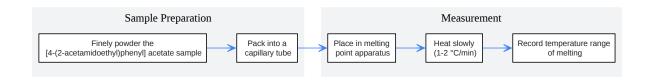
## **Melting Point Determination**



The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Protocol: Capillary Method

- Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
- Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears (T<sub>1</sub>) and the temperature at which the entire sample becomes liquid (T<sub>2</sub>) are recorded. The melting range is reported as T<sub>1</sub> - T<sub>2</sub>.



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**Figure 1.** Workflow for Melting Point Determination.

## **Solubility Determination**

Understanding a compound's solubility in various solvents is essential for purification, formulation, and designing biological assays.

Protocol: Qualitative Solubility Testing

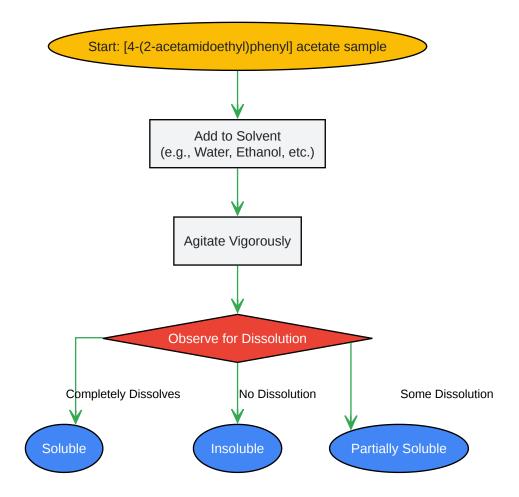




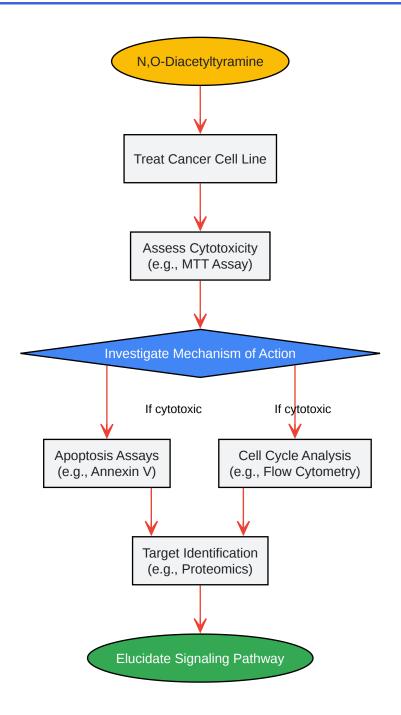


- Solvent Selection: A range of solvents with varying polarities should be used, such as water, ethanol, acetone, ethyl acetate, and hexane.
- Procedure: To approximately 1 mL of the chosen solvent in a test tube, add a small, accurately weighed amount (e.g., 1-5 mg) of [4-(2-acetamidoethyl)phenyl] acetate.
- Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes). The solubility is observed and categorized as:
  - Soluble: The solid completely dissolves.
  - Partially soluble: Some of the solid dissolves.
  - Insoluble: The solid does not appear to dissolve.
- Heating: If the compound is insoluble at room temperature, the mixture can be gently heated to assess temperature effects on solubility. Any changes upon cooling should also be noted.









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### References



- 1. Synthesis and characterization of tyramine-derivatized (1-->4)-linked alpha-Doligogalacturonides - PubMed [pubmed.ncbi.nlm.nih.gov]
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